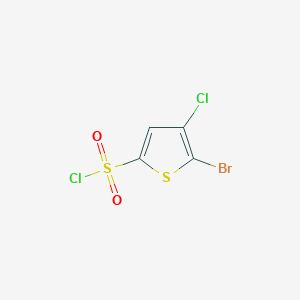

Chlorure de 5-bromo-4-chlorothiophène-2-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 . It has a molecular weight of 295.99 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-chlorothiophene-2-sulfonyl chloride is 1S/C4HBrCl2O2S2/c5-2-1-3 (10-4 (2)6)11 (7,8)9/h1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a solid substance . It has a molecular weight of 295.99 . The storage temperature for this compound is typically under -20°C in a dark place and under an inert atmosphere .Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .

Mode of Action

The mode of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves its reaction with nucleophilic targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), which can be displaced by a nucleophile . This allows the compound to form various derivatives, depending on the specific nucleophile it encounters .

Pharmacokinetics

The compound’s reactivity suggests that it could be rapidly metabolized in the body .

Result of Action

Given its reactivity, the compound could potentially induce a variety of effects, depending on the specific nucleophilic targets it encounters and the derivatives it forms .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-Bromo-4-chlorothiophene-2-sulfonyl chloride in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive compared to other reagents. Additionally, 5-Bromo-4-chlorothiophene-2-sulfonyl chloride is stable and non-toxic, making it a good choice for laboratory experiments. However, there are some limitations to using 5-Bromo-4-chlorothiophene-2-sulfonyl chloride in laboratory experiments, such as its low solubility in water and its high reactivity with other compounds.

Orientations Futures

1. Further studies are needed to better understand the mechanism of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride and its effects on various diseases.

2. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as a corrosion inhibitor in oil and gas production.

3. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as an antioxidant.

4. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as a therapeutic agent for the treatment of diseases such as cancer and inflammation.

5. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as a catalyst in the production of pharmaceuticals and other chemicals.

6. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as a reagent in organic synthesis.

7. Further research is needed to explore the potential of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride as a therapeutic agent for the treatment of other diseases.

Méthodes De Synthèse

5-Bromo-4-chlorothiophene-2-sulfonyl chloride can be synthesized by a variety of methods, including the following:

1. The reaction of bromine and chlorine with thiophene to form 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.

2. The reaction of bromine, chlorine, and sulfur with thiophene to form 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.

3. The reaction of bromine, chlorine, and sulfur with an alkyl halide to form 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.

4. The reaction of bromine, chlorine, and sulfur with an aryl halide to form 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.

5. The reaction of bromine, chlorine, and sulfur with an alkyl sulfonyl chloride to form 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.

Applications De Recherche Scientifique

Pharmaceutiques et chimie médicinale

Le chlorure de 5-bromo-4-chlorothiophène-2-sulfonyle est un intermédiaire polyvalent pour la synthèse de divers composés pharmaceutiques. Les chercheurs ont exploré son potentiel dans le développement de médicaments pour traiter des maladies spécifiques. Par exemple, il a été utilisé dans la préparation d’inhibiteurs de la γ-sécrétase préservant Notch-1, qui sont prometteurs dans la thérapie de la maladie d’Alzheimer .

Safety and Hazards

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-bromo-4-chlorothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXTRFDSZKAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)

![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)

![Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2388432.png)

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)

![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)